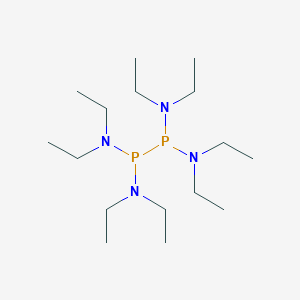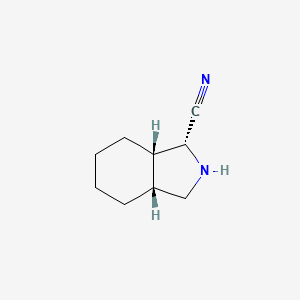
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile is a complex organic compound with a unique structure that includes multiple stereocenters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile typically involves multiple steps, including the formation of the isoindole ring system and the introduction of the nitrile group. Common synthetic routes may involve the use of starting materials such as cyclohexanone and amines, followed by cyclization and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Researchers may explore its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties may contribute to the performance and functionality of these materials.
Wirkmechanismus
The mechanism of action of (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism depends on the specific context and application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3aR,7aS)-5-Hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate
- (1R,3AR,7AS)-1-Chloro-3a,7a-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide
Uniqueness
Compared to similar compounds, (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile stands out due to its specific stereochemistry and functional groups. These features may confer unique reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h7-9,11H,1-4,6H2/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
ZMEKGKIURYUKGF-CIUDSAMLSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)CN[C@H]2C#N |
Kanonische SMILES |
C1CCC2C(C1)CNC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


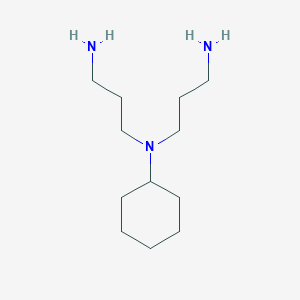
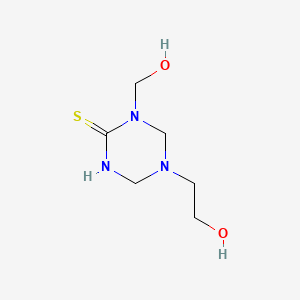
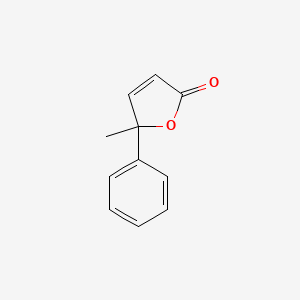

![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)

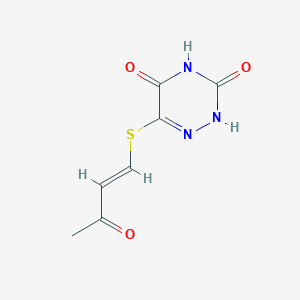
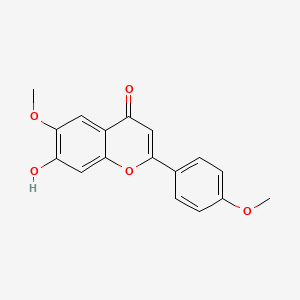
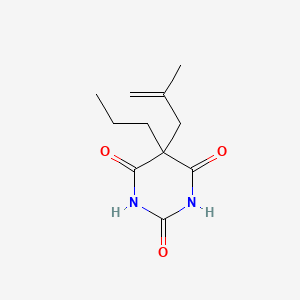
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
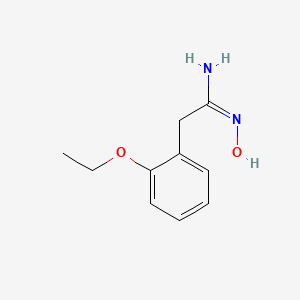
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)

